molecular formula C16H24N2O3S B2799215 1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea CAS No. 2034453-83-1

1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

Cat. No.: B2799215
CAS No.: 2034453-83-1
M. Wt: 324.44
InChI Key: SQYJUMWWUNHMDJ-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MTU-101 and has been studied extensively for its ability to modulate the activity of certain receptors in the human body.

Scientific Research Applications

Synthesis and Characterization

  • Deuterium-Labeled Compounds for LC–MS Analysis

    A study focused on the synthesis of a deuterium-labeled version of a related compound, AR-A014418, which exhibits potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The deuterium-labeled compound was synthesized to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This highlights the compound's relevance in drug development and analytical chemistry for precise quantification and tracking in biological systems (Liang et al., 2020).

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

    Another study characterized a derivative of AR-A014418, focusing on its structure and potential as a GSK-3β inhibitor. The study provides insights into the compound's molecular conformation and interactions, which are crucial for its inhibitory activity and potential therapeutic applications in neurodegenerative diseases (Lough et al., 2010).

  • Radiolabeled Compounds for PET Studies

    The synthesis and ex vivo evaluation of carbon-11 labeled AR-A014418 for positron emission tomography (PET) studies were conducted to explore its potential in neuroimaging, particularly for studying GSK-3β in the brain. However, the compound showed poor brain penetration, limiting its use in cerebral PET studies (Vasdev et al., 2005).

Potential Therapeutic Applications

  • Antiproliferative Activities

    Research on novel heterocyclic compounds derived from related structures demonstrated significant antiproliferative effects on cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology. The study investigated their mechanisms of action, such as lipase and α-glucosidase inhibition, which could contribute to their anticancer effects (Bekircan et al., 2015).

  • Enzymatic Acylation in Green Chemistry

    A study explored the enzymatic acylation of pharmacologically interesting nucleosides using CALB lipase in 2-methyltetrahydrofuran, a greener substitute for THF. This research demonstrates the compound's relevance in green chemistry applications, particularly in biocatalysis and environmentally friendly synthesis processes (Simeó et al., 2009).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYJUMWWUNHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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